
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester is a chemical compound known for its unique structure and reactivity It is an ester derivative of methaneperoxoic acid, featuring a hydroxy and methylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester typically involves the esterification of methaneperoxoic acid with 1-hydroxy-1-methylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and methaneperoxoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include peroxides, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester involves its interaction with molecular targets through its ester and hydroxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester: Known for its unique reactivity and applications.
Methaneperoxoic acid, 1-hydroxy-1-ethyl ester: Similar structure but with an ethyl group instead of a methylethyl group.
Methaneperoxoic acid, 1-hydroxy-1-propyl ester: Features a propyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
184532-92-1 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
2-hydroxypropan-2-yloxy formate |
InChI |
InChI=1S/C4H8O4/c1-4(2,6)8-7-3-5/h3,6H,1-2H3 |
Clé InChI |
FPFNYVAFCOSXRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O)OOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


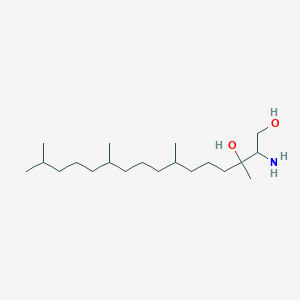
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
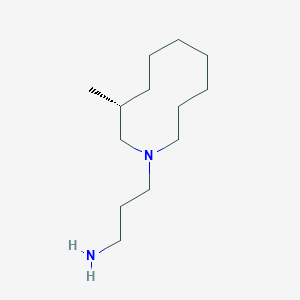
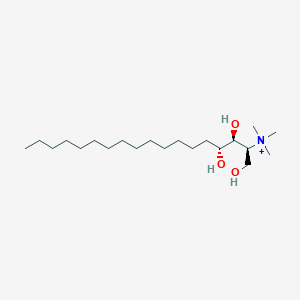


![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
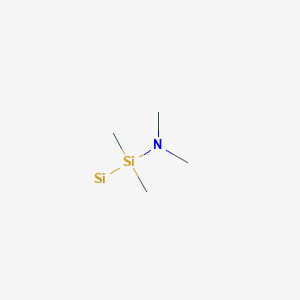
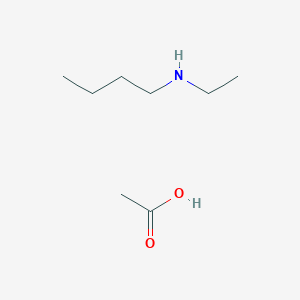
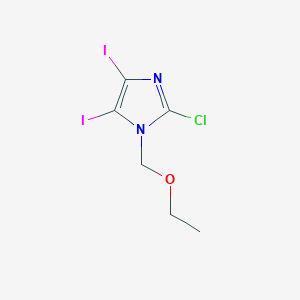
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
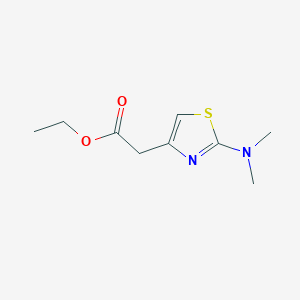

![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
